molecular formula C17H25N3O5S B2835702 Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate CAS No. 2380178-48-1

Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate

Cat. No. B2835702
CAS RN: 2380178-48-1
M. Wt: 383.46
InChI Key: UIOFQVOSENFWEL-UHFFFAOYSA-N
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Description

Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has demonstrated a dose-dependent inhibition of BTK activity and a reduction in tumor growth. Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has also been shown to have a favorable safety profile, with no significant toxicities observed in animal studies.

Advantages and Limitations for Lab Experiments

Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has some limitations, including its selectivity for BTK, which may limit its efficacy in certain types of cancer.

Future Directions

There are several future directions for the development of Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate. One potential direction is the evaluation of Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is the development of Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate analogs with improved selectivity and efficacy. Finally, the clinical evaluation of Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate in various types of cancer is ongoing and will provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a suitable candidate for further development. Ongoing clinical trials will provide valuable information on its safety and efficacy in humans, and future directions for its development include combination therapy and the development of analogs with improved selectivity and efficacy.

Synthesis Methods

The synthesis of Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate involves several steps. The first step is the preparation of 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenylamine, which is then reacted with methyl chloroformate to form methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate. The final product is obtained after purification and characterization.

Scientific Research Applications

Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. Preclinical studies have shown that Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate inhibits the growth and proliferation of cancer cells and induces apoptosis. Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate has also been shown to enhance the efficacy of other anticancer agents when used in combination.

properties

IUPAC Name

methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-24-16(21)19-14-3-5-15(6-4-14)26(22,23)18-13-17(7-2-8-17)20-9-11-25-12-10-20/h3-6,18H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFQVOSENFWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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